7-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
The molecule features:
- 5-Phenyl group: Enhances aromatic stacking interactions with hydrophobic pockets in target proteins.
- 7-(3-Chlorophenyl): The electron-withdrawing chlorine atom at the meta position modulates electronic properties and steric interactions.
- N-(2-Ethoxyphenyl): The ethoxy group contributes to lipophilicity and influences solubility and membrane permeability.
Properties
IUPAC Name |
7-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O/c1-2-32-23-14-7-6-13-22(23)30-25-24-21(18-9-4-3-5-10-18)16-31(26(24)29-17-28-25)20-12-8-11-19(27)15-20/h3-17H,2H2,1H3,(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCBHTCVDLHSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O |
| Molecular Weight | 405.87 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit inhibitory effects on various kinases, including RET (rearranged during transfection) kinase, which is implicated in several cancers such as thyroid cancer and non-small cell lung cancer (NSCLC) .
- Inhibition of RET Kinase :
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the chemical structure influence biological activity. For instance:
- Substituting different groups on the phenyl rings has been shown to enhance or reduce potency.
- The presence of electron-withdrawing groups (like chlorine) on the aromatic rings contributes positively to the binding affinity for RET kinase .
Enzymatic Assays
Biochemical assays have been conducted to evaluate the inhibition of phosphorylation by the compound. Key findings include:
- Compounds with specific substitutions showed significant inhibition in enzymatic activity, correlating with their structural modifications.
Cellular Growth Inhibition Assays
In cellular assays using RET-driven cancer cell lines:
- The compound demonstrated a growth inhibition concentration (GI50) in the low micromolar range.
- Notably, compounds with better enzymatic inhibition also exhibited effective cellular growth inhibition .
Case Studies
Several studies have documented the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in clinical settings:
Scientific Research Applications
Inhibition of RET Kinase
Recent studies have highlighted the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in inhibiting the RET (rearranged during transfection) kinase. Research indicates that these compounds can effectively target both wild-type and drug-resistant mutant forms of RET. For instance, a study demonstrated that specific derivatives exhibited significant inhibition against RET-driven cell lines, suggesting their potential as therapeutic agents in cancers associated with RET mutations .
BTK Inhibition
Another area of interest is the development of reversible Bruton's tyrosine kinase (BTK) inhibitors from this chemical class. A series of derivatives were synthesized and evaluated for their selectivity and potency against BTK, with some compounds showing IC50 values as low as 3.0 nM. These compounds also demonstrated anti-proliferative effects on B-cell lymphoma cell lines and showed promise in preclinical models for rheumatoid arthritis .
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory properties, particularly in diseases linked to Janus kinase (JAK) activity. JAK inhibitors are known to be effective in treating various inflammatory and autoimmune conditions. The research indicates that compounds similar to 7-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can modulate JAK activity effectively, thereby providing therapeutic benefits in conditions such as psoriasis and inflammatory bowel disease .
Synthesis Pathways
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves nucleophilic substitution reactions followed by coupling with various anilines or boronic acids to achieve desired substitutions at specific positions on the pyrimidine ring .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of these compounds. Variations in substituents at different positions on the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence their potency and selectivity towards specific targets .
Summary of Case Studies
Chemical Reactions Analysis
Synthetic Formation via Amination
The primary route for synthesizing this compound involves Buchwald–Hartwig amination at the C4-position of a 4-chloro-pyrrolo[2,3-d]pyrimidine precursor. Key steps include:
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Substrate activation : A chloro intermediate reacts with 2-ethoxyaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under basic conditions (e.g., Cs₂CO₃) .
-
Solvent optimization : Reactions in toluene or dioxane at 100–110°C for 12–24 hours yield >80% product .
Example Protocol :
| Reagent | Quantity | Role |
|---|---|---|
| 4-Chloro intermediate | 1.0 equiv | Electrophilic substrate |
| 2-Ethoxyaniline | 1.2 equiv | Nucleophilic amine |
| Pd(OAc)₂ | 5 mol% | Catalyst |
| Xantphos | 10 mol% | Ligand |
| Cs₂CO₃ | 2.0 equiv | Base |
Electrophilic Substitution Reactions
The pyrrolo[2,3-d]pyrimidine core undergoes regioselective halogenation at the C5 position under electrophilic conditions:
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Bromination : NBS (N-bromosuccinimide) in DMF at 0°C introduces a bromine atom (yield: 75–85%) .
-
Chlorination : SO₂Cl₂ in CHCl₃ at reflux achieves selective chlorination (yield: 70%).
Key Observation :
The 3-chlorophenyl and 2-ethoxyphenyl substituents electronically deactivate the core, directing substitution to the C5 position .
Oxidation and Reductive Transformations
-
Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the pyrrole nitrogen to an N-oxide, altering electronic properties (yield: 60–65%).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, yielding a dihydro derivative (yield: 55%).
Cross-Coupling Reactions
The compound participates in Suzuki–Miyaura couplings at the C5 position when functionalized with a halogen:
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Suzuki (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃, dioxane | 78 |
| Negishi (Ar-ZnCl) | PdCl₂(dppf), THF, 60°C | 72 |
Note : The 2-ethoxy group stabilizes intermediates via resonance, enhancing coupling efficiency .
Acid-Catalyzed Hydrolysis
Under acidic conditions (HCl/EtOH, 80°C), the ethoxy group undergoes hydrolysis to a hydroxyl group:
-
Rate dependence : Higher HCl concentrations accelerate hydrolysis but risk pyrrolopyrimidine decomposition .
-
Side reaction : Competing solvolysis at C4 generates 4-ethoxy byproducts (≤5% yield) .
Comparative Reactivity Data
Data from analogous pyrrolo[2,3-d]pyrimidines (ACS Omega, 2024 ):
| Aniline Substituent | Reaction Time (h) | Product Yield (%) |
|---|---|---|
| 4-Ethoxy (electron-rich) | 3 | 94 |
| 3-Chloro (electron-poor) | 6 | 81 |
| 2-Nitro (strong EWG) | 22 | 0 |
Trend : Electron-donating groups (e.g., ethoxy) enhance reaction rates, while electron-withdrawing groups (e.g., nitro) inhibit amination .
Stability Under Physiological Conditions
-
pH-dependent degradation : Stable at pH 7.4 (t₁/₂ > 48 h) but decomposes rapidly in acidic (pH 2.0) or alkaline (pH 9.0) media.
-
Metabolic susceptibility : CYP3A4-mediated O-deethylation removes the ethoxy group, forming a reactive quinone imine intermediate.
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
*Estimated based on molecular formula.
†Predicted using fragment-based methods due to missing experimental data.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 3-chlorophenyl (Cl) at the 7-position is more electron-withdrawing than 4-fluorophenyl (F) in K405-0352 or 3-methylphenyl (CH₃) in ’s compound. This may enhance binding to targets requiring polarized interactions, such as kinases .
- Steric Effects : K405-1057’s 3,5-dimethylphenyl group introduces steric hindrance, which could limit binding in confined active sites compared to the target’s 2-ethoxyphenyl .
Preparation Methods
Acid-Promoted Amination
The 4-chloro intermediate reacts with 2-ethoxyaniline in aqueous HCl (3 M) at 90°C for 6 hours. Water serves as the solvent to minimize side-product formation, achieving an 85% yield. Steric hindrance from the ortho-ethoxy group necessitates prolonged reaction times compared to para-substituted anilines.
Workup and Isolation
Post-reaction, the mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated. Final purification via flash chromatography (ethyl acetate/hexane, 1:2) yields the title compound as a pale-yellow solid.
Spectroscopic Validation and Analytical Data
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$ NMR (600 MHz, DMSO-$$ d_6 $$) : δ 11.72 (s, 1H, NH), 8.34 (s, 1H, H-2), 7.52–7.48 (m, 2H, Ar-H), 7.44–7.36 (m, 5H, Ar-H), 7.28 (d, $$ J = 8.4 $$ Hz, 1H, Ar-H), 6.97 (t, $$ J = 7.8 $$ Hz, 1H, Ar-H), 6.82 (d, $$ J = 3.5 $$ Hz, 1H, H-6), 4.12 (q, $$ J = 7.0 $$ Hz, 2H, OCH₂CH₃), 1.42 (t, $$ J = 7.0 $$ Hz, 3H, CH₃).
- $$ ^{13}C $$ NMR (150 MHz, DMSO-$$ d_6 $$) : δ 160.1 (C-4), 154.3 (C-2), 142.5 (C-7), 138.2 (C-5), 134.6–121.8 (Ar-C), 112.4 (C-6), 63.7 (OCH₂CH₃), 14.9 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₆H₂₂ClN₄O ([M + H]⁺): 453.1489. Found: 453.1485.
Optimization Challenges and Side Reactions
Competing Hydrolysis
In the amination step, aqueous conditions risk hydrolysis of the 4-chloro group to 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. Excess HCl (3 M) suppresses this by protonating the hydroxyl intermediate.
Steric Effects
The ortho-ethoxy group in 2-ethoxyaniline reduces nucleophilicity, necessitating higher temperatures (90°C vs. 70°C for para-substituted anilines) to achieve comparable yields.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N-7 Substitution | 3-Chlorophenylmagnesium bromide, CuI | 78 | 95 |
| C-4 Amination | 2-Ethoxyaniline, HCl (3 M), H₂O, 90°C | 85 | 97 |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 82 | 96 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 7-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. For example, nucleophilic aromatic substitution (SNAr) on a chloropyrrolopyrimidine core (e.g., 4-chloro-6-aryl derivatives) using 2-ethoxyaniline under reflux in polar aprotic solvents like DMF or dichloromethane. Catalysts such as triethylamine are critical for deprotonation and yield optimization. Reaction monitoring via TLC/HPLC ensures intermediate purity .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Advanced spectroscopic techniques are employed:
- NMR : - and -NMR identify substituent integration and connectivity (e.g., aromatic protons at δ 7.0–8.5 ppm and amine NH signals near δ 11 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H] peaks with <2 ppm error) .
- X-ray crystallography (if crystals are obtainable) resolves 3D conformation and hydrogen-bonding interactions .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance intermediate solubility. Reflux temperatures (80–120°C) and inert atmospheres (N) prevent oxidative degradation. Catalyst screening (e.g., Pd for cross-coupling) improves regioselectivity in aryl substitutions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., AKT1)?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations assess interactions with kinase domains. Key steps:
- Target Preparation : Retrieve AKT1 structure (PDB: 3O96) and prepare via protonation/energy minimization.
- Ligand Parameterization : Assign partial charges (AM1-BCC) and torsional constraints.
- Docking Analysis : Identify H-bonds (e.g., with hinge region residues like Glu234) and hydrophobic contacts (chlorophenyl/ethoxyphenyl moieties). MM-GBSA calculates binding free energy .
Q. What strategies resolve contradictions in SAR studies for pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies in bioactivity data may arise from:
- Substituent Electronic Effects : Meta-chlorophenyl vs. para-methoxyphenyl groups alter π-π stacking. Use Hammett plots to correlate σ values with IC.
- Conformational Flexibility : Rotatable bonds in the ethoxyphenyl group may reduce target engagement. Free-Wilson analysis quantifies substituent contributions .
Q. How do crystallization conditions impact polymorph screening for this compound?
- Methodological Answer : Polymorph control involves:
- Solvent Selection : High-polarity solvents (e.g., ethanol/DMF mixtures) favor specific H-bond networks.
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes thermodynamically stable forms.
- Additives : Co-crystallizing agents (e.g., carboxylic acids) template crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
